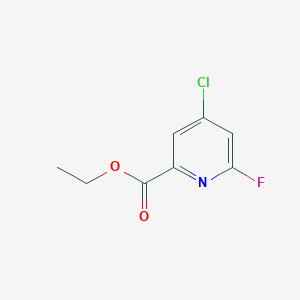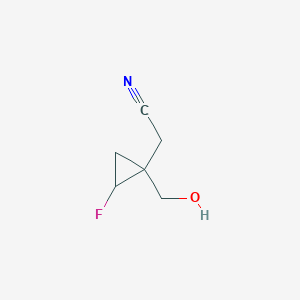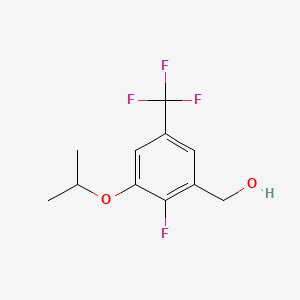
4-Bromo-1-(ethyl-d5)-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(ethyl-d5)-pyrazole: is a deuterated derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The compound is characterized by the presence of a bromine atom at the fourth position and a deuterated ethyl group at the first position. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(ethyl-d5)-pyrazole typically involves the bromination of 1-(ethyl-d5)-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of deuterated starting materials is crucial in maintaining the deuterium content in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-(ethyl-d5)-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form 1-(ethyl-d5)-pyrazole.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Products include 1-(ethyl-d5)-pyrazole derivatives with different substituents at the fourth position.
Oxidation Reactions: Products include pyrazole derivatives with oxidized functional groups.
Reduction Reactions: The major product is 1-(ethyl-d5)-pyrazole.
Applications De Recherche Scientifique
Chemistry: 4-Bromo-1-(ethyl-d5)-pyrazole is used as a building block in the synthesis of various heterocyclic compounds. Its deuterated nature makes it valuable in studying reaction mechanisms and isotope effects.
Biology: The compound is used in biological studies to trace metabolic pathways and understand the behavior of deuterated compounds in biological systems.
Medicine: In medicinal chemistry, this compound is used to develop deuterated drugs with improved pharmacokinetic properties. Deuterium substitution can enhance the stability and reduce the metabolism of drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and nanotechnology.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(ethyl-d5)-pyrazole involves its interaction with specific molecular targets. The bromine atom and the deuterated ethyl group influence the compound’s reactivity and interaction with enzymes and receptors. The deuterium isotope effect can alter the rate of metabolic reactions, providing insights into enzyme kinetics and drug metabolism.
Comparaison Avec Des Composés Similaires
- 4-Bromo-1-(ethyl-d5)-2-fluoro-1H-imidazole-5-d
- 4-Bromo-1-(ethyl-d5)-N,N-bis(methyl-d3)-1H-imidazol-2-amine-5-d
Comparison: 4-Bromo-1-(ethyl-d5)-pyrazole is unique due to its specific substitution pattern and deuterated ethyl group. Compared to similar compounds, it offers distinct advantages in studying isotope effects and developing deuterated drugs. The presence of the bromine atom provides a versatile site for further functionalization, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C5H7BrN2 |
|---|---|
Poids moléculaire |
180.06 g/mol |
Nom IUPAC |
4-bromo-1-(1,1,2,2,2-pentadeuterioethyl)pyrazole |
InChI |
InChI=1S/C5H7BrN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3/i1D3,2D2 |
Clé InChI |
IPMSARLBJARXSC-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C=N1)Br |
SMILES canonique |
CCN1C=C(C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)


![(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol](/img/structure/B14032572.png)







